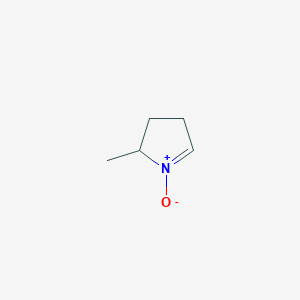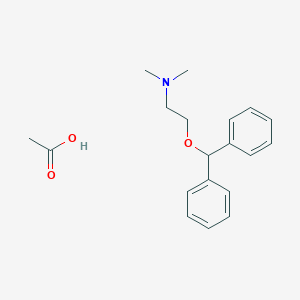![molecular formula C10H11NO4S B12545579 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid CAS No. 144153-17-3](/img/structure/B12545579.png)
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of a methanesulfonyl group attached to an amino group, which is further connected to a phenylprop-2-enoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylidene acetones and ammonium thiocyanates.
Formation of Intermediates: The initial reaction involves the formation of intermediates through processes like ring closure, aromatization, and S-methylation.
Oxidation: The intermediates are then subjected to oxidation to introduce the methanesulfonyl group.
Final Product Formation: The final step involves the formation of the desired product by reacting the oxidized intermediates with suitable amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, methyl-substituted compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share structural similarities and are studied for their biological activities.
Methanesulfonic Acid Derivatives: Compounds with methanesulfonyl groups exhibit similar chemical reactivity and are used in various applications.
Uniqueness
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
CAS No. |
144153-17-3 |
|---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
2-(methanesulfonamido)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-7,11H,1H3,(H,12,13) |
InChI Key |
ROEVDLYSBRXVDC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


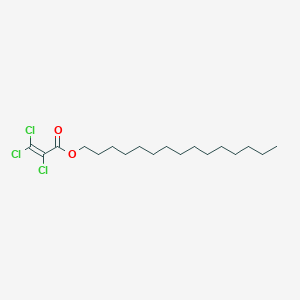
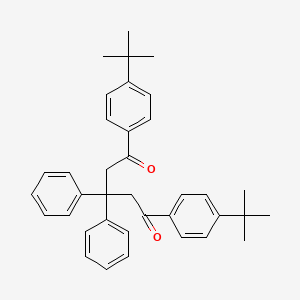
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
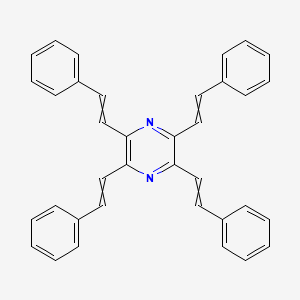

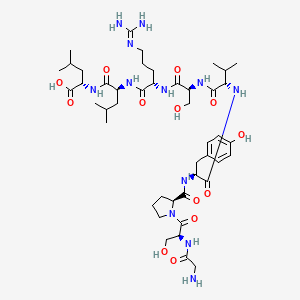

![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)



